1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol is a chemical compound that features a benzofuran moiety, which is known for its diverse biological activities. Benzofuran derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol typically involves several steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Propanol Chain: The propanol chain can be attached through etherification reactions, where the benzofuran derivative reacts with a suitable alkylating agent.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol undergoes various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is utilized in the development of new materials and chemical products, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol can be compared with other benzofuran derivatives:
Similar Compounds: Compounds like psoralen, 8-methoxypsoralen, and angelicin share the benzofuran core but differ in their substituents and biological activities.
Uniqueness: The presence of the amino and propanol groups in this compound imparts unique chemical and biological properties, making it distinct from other benzofuran derivatives.
Eigenschaften
CAS-Nummer |
90138-58-2 |
---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
1-amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C12H15NO3/c1-8-6-16-12-10(8)3-2-4-11(12)15-7-9(14)5-13/h2-4,6,9,14H,5,7,13H2,1H3 |
InChI-Schlüssel |
NTGCUDOAYUPUPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C1C=CC=C2OCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.